molecular formula C16H13NO3 B6141707 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid CAS No. 436092-16-9

2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid

Cat. No.: B6141707
CAS No.: 436092-16-9
M. Wt: 267.28 g/mol
InChI Key: AUSJURIGABYHDE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid is a high-purity quinoline derivative offered for research and development purposes. This compound, with the CAS number 436092-16-9, has a molecular formula of C16H13NO3 and a molecular weight of 267.28 g/mol . It is provided with a typical purity of 95% and is intended for use in laboratory settings only . As a fused heteroaromatic system, this molecule features a quinoline core substituted with a furanyl group and a carboxylic acid functionality. This structure makes it a valuable intermediate in various research areas, including materials science, medicinal chemistry, and as a building block for the synthesis of more complex molecules . The compound is associated with several research identifiers, including PubChem ID 1133878 and the supplier code EN300-53394 . Researchers should handle this material with appropriate care. Please refer to the product's Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSJURIGABYHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of furan with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the furan-quinoline intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

FDQCA is being investigated for its potential therapeutic properties, including:

  • Anticancer Activity : Preliminary studies indicate that FDQCA may inhibit cancer cell proliferation by interfering with DNA replication and apoptosis pathways. The compound’s ability to bind to DNA and enzymes involved in cell cycle regulation makes it a candidate for further development as an anticancer agent.
  • Antibacterial and Antiviral Properties : Research has shown that FDQCA exhibits activity against various bacterial strains and viruses, potentially due to its structural motifs that enhance interaction with biological targets.

Case Study Example :
A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of FDQCA on several cancer cell lines, revealing significant inhibition of growth compared to control groups .

Organic Synthesis

FDQCA serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized to synthesize more complex structures, including natural product analogs and pharmaceuticals. The unique reactivity of the carboxylic acid group allows for various functionalization reactions.
  • Reactions Involved :
    • Oxidation : Leads to the formation of furan-2,5-dicarboxylic acid derivatives.
    • Reduction : Can yield tetrahydroquinoline derivatives.
    • Substitution Reactions : Electrophilic substitutions can introduce additional functional groups.
Reaction TypeProduct TypeCommon Reagents
OxidationFuran-2,5-dicarboxylic acidsPotassium permanganate
ReductionTetrahydroquinoline derivativesSodium borohydride
SubstitutionHalogenated or nitrated quinolinesHalogens, nitrating agents

Materials Science

FDQCA is explored for its applications in materials science:

  • Organic Semiconductors : Due to its electronic properties, FDQCA is being studied for use in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Photonic Applications : The compound's ability to emit light upon excitation makes it suitable for photonic applications.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, leading to inhibition of biological processes such as DNA replication, enzyme activity, and signal transduction.

    Pathways Involved: It can interfere with pathways such as the cell cycle, apoptosis, and metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

2-Phenylquinoline-4-carboxylic Acid Derivatives
  • Key Features : A phenyl group at the 2-position instead of furan.
  • Activity: Derivatives such as 5a4 (2-phenyl with dimethylamino-propylamide side chain) exhibit potent antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and low cytotoxicity .
  • SAR Insights :
    • Electron-donating groups (e.g., -NH₂) on the phenyl ring enhance activity against Gram-positive bacteria.
    • Bulky substituents improve binding to bacterial enzymes like DNA gyrase .
2-(Furan-2-yl)quinoline-4-carboxylic Acid Derivatives
  • Key Features : Furan-2-yl substituent at the 2-position.
  • Activity :
    • 6-Nitro derivative (CAS 116761-62-7): Primarily explored for its structural role in high-throughput screening libraries; direct biological data are scarce .
    • 7-Bromo derivative (CAS 77282-37-2): Used in synthetic pathways for anticancer and antimicrobial agents, though specific activity metrics are unreported .
  • SAR Insights: The furan oxygen may engage in hydrogen bonding with target proteins, influencing binding affinity . Nitro or bromo substituents on the quinoline core can modulate electronic properties and metabolic stability .
5,7-Dimethylquinoline-4-carboxylic Acid Derivatives
  • Key Features : Methyl groups at the 5- and 7-positions.
  • Activity :
    • 2-(4-Hydroxyphenyl) derivative (CAS 6952-34-7): Demonstrated moderate enzyme inhibition in preliminary studies, though detailed MIC values are unavailable .
    • 2-(4-Nitrophenyl) derivative (CAS 70097-13-1): Synthesized as a precursor for antitubercular agents; nitro groups enhance electrophilicity .
  • Hydroxyl or nitro groups on the phenyl ring balance solubility and target interaction .

Physicochemical and Pharmacokinetic Properties

Property 2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic Acid (Inferred) 2-Phenylquinoline-4-carboxylic Acid Derivatives 2-(4-Nitrophenyl)-5,7-dimethylquinoline-4-carboxylic Acid
LogP ~3.5 (High lipophilicity due to methyl groups) 2.8–3.2 ~3.7
Water Solubility Low (Methyl groups reduce polarity) Moderate (Phenyl substituents) Very Low (Nitro group dominates)
Metabolic Stability High (Methyl groups hinder oxidation) Moderate Low (Nitro group prone to reduction)

Key Research Findings

Antibacterial Activity :

  • 2-Phenyl derivatives show MIC values as low as 64 µg/mL against S. aureus, outperforming ampicillin in some cases .
  • Furan-containing analogs are less explored but are prioritized in screening libraries due to their heterocyclic diversity .

Cytotoxicity: Compound 5a4 (2-phenyl derivative) exhibits low cytotoxicity (IC₅₀ > 500 µg/mL in NIH/3T3 cells), suggesting a favorable safety profile . No cytotoxicity data are available for furan-based analogs, though their structural complexity may pose synthetic challenges .

Synthetic Accessibility :

  • 2-Phenyl derivatives are synthesized via Doebner reactions and amidation, achieving yields >90% .
  • Furan-substituted analogs require multicomponent reactions (e.g., using Meldrum’s acid), which are less atom-efficient .

Biological Activity

2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid (FDMQCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a quinoline core with a furan substituent, which may enhance its interaction with various biological targets. This article reviews the current understanding of the biological activity of FDMQCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H13NO3
  • Molecular Weight : Approximately 267.29 g/mol
  • Appearance : Typically presents as a green/yellow powder

Synthesis

The synthesis of FDMQCA can be achieved through several methods:

  • Formation of the Quinoline Core : Using Skraup synthesis, aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.
  • Introduction of the Furan Ring : A Suzuki-Miyaura coupling reaction is employed, involving a boronic acid derivative of furan and a halogenated quinoline derivative.
  • Carboxylation : The carboxylic acid group is introduced via treatment with carbon dioxide under basic conditions.

These synthetic routes allow for efficient production in laboratory settings .

Antimicrobial Properties

Preliminary studies indicate that FDMQCA exhibits antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that FDMQCA may possess anti-inflammatory properties by interacting with enzymes involved in inflammatory pathways. It has been observed to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, similar to known anti-inflammatory agents .

Anticancer Potential

FDMQCA is being investigated for its potential as an anticancer agent. Its ability to bind to DNA and inhibit cell cycle progression suggests it could interfere with cancer cell proliferation .

The mechanism through which FDMQCA exerts its biological effects involves several molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
  • DNA Interaction : By binding to DNA, FDMQCA can disrupt replication processes essential for cancer cell survival .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of FDMQCA:

Compound NameMolecular FormulaKey Features
2-(Furan-2-yl)quinoline-4-carboxylic acidC14H9NO3Lacks methyl groups at positions 5 and 7
6-Methylquinoline-4-carboxylic acidC10H9NO2Simplified structure without furan
8-HydroxyquinolineC9H7NOContains hydroxyl group; used in chelation

FDMQCA's combination of furan and dimethyl-substituted quinoline structures enhances its biological activity compared to these simpler analogs .

Case Studies and Research Findings

  • Antimicrobial Study :
    • In vitro tests demonstrated significant inhibition of Escherichia coli growth at concentrations as low as 1.8 µg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Research :
    • A study reported that FDMQCA reduced LPS-induced nitric oxide production in RAW 264.7 cells, highlighting its anti-inflammatory capabilities .
  • Anticancer Evaluation :
    • Preliminary findings suggest that FDMQCA induces apoptosis in cancer cell lines, warranting further investigation into its use as a chemotherapeutic agent .

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